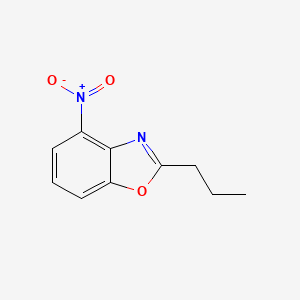

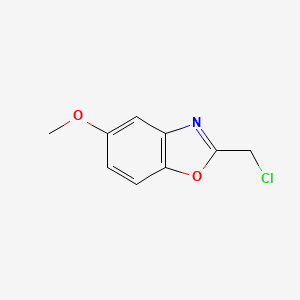

1-Methyl-4-phenoxy-1H-indazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

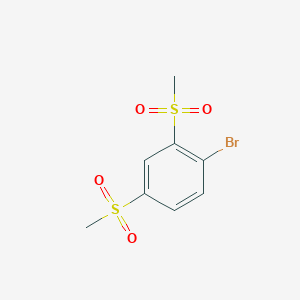

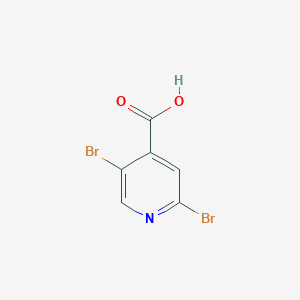

“1-Methyl-4-phenoxy-1H-indazol-3-amine” is a compound that belongs to the class of indazole derivatives . Indazoles are important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are known for their wide range of pharmacological activities .

Synthesis Analysis

Indazole derivatives, including “1-Methyl-4-phenoxy-1H-indazol-3-amine”, are typically synthesized using a molecular hybridization strategy . This involves designing and synthesizingAplicaciones Científicas De Investigación

Application in Organic Synthesis

- 1-Methyl-4-phenoxy-1H-indazol-3-amine has been utilized in organic synthesis processes, specifically in C-H amination and alkynylation of heterocyclic substrates like indole, indoline, and indazole. These processes are significant for creating products with moderate to high yields, which are important in pharmaceutical and chemical industries (Wang et al., 2016).

Role in Corrosion Inhibition

- In the field of material science, studies have shown the effectiveness of amine derivatives, including 1-Methyl-4-phenoxy-1H-indazol-3-amine, as corrosion inhibitors for mild steel in acidic environments. This application is vital for protecting industrial equipment and infrastructure from corrosion (Boughoues et al., 2020).

Cancer Research

- In cancer research, certain derivatives of 1-Methyl-4-phenoxy-1H-indazol-3-amine have been synthesized and shown to inhibit the proliferation of various cancer cell lines. This suggests potential applications in the development of new anticancer drugs (Lu et al., 2017).

Application in Medicinal Chemistry

- In medicinal chemistry, the reactivity of indazoles, including 1-Methyl-4-phenoxy-1H-indazol-3-amine, has been studied for their potential in developing new therapeutic agents. The exploration of their properties and interactions offers insights into novel drug design (Palmer et al., 1975).

Mecanismo De Acción

Target of Action

The primary targets of 1-Methyl-4-phenoxy-1H-indazol-3-amine are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and pathogenesis of diseases when mutated or overexpressed .

Mode of Action

1-Methyl-4-phenoxy-1H-indazol-3-amine interacts with its targets by binding effectively with the hinge region of tyrosine kinases . This interaction inhibits the enzymatic activity of the kinases, leading to a decrease in the phosphorylation of proteins involved in signal transduction pathways .

Biochemical Pathways

The compound affects the p53/MDM2 pathway . This pathway is crucial for cell cycle regulation and apoptosis. By inhibiting this pathway, the compound can induce apoptosis and affect the cell cycle .

Pharmacokinetics

Similar compounds with an indazole structure are known to be highly soluble in water and other polar solvents , which could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound exhibits promising inhibitory effects against certain cancer cell lines . For instance, it has been shown to have a significant inhibitory effect on the K562 cell line, a model for chronic myeloid leukemia . The compound induces apoptosis and affects the cell cycle in a concentration-dependent manner .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Methyl-4-phenoxy-1H-indazol-3-amine. For instance, exposure to ultraviolet (UV) light can be harmful to many compounds . .

Propiedades

IUPAC Name |

1-methyl-4-phenoxyindazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-17-11-8-5-9-12(13(11)14(15)16-17)18-10-6-3-2-4-7-10/h2-9H,1H3,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWPMLQRWYBBLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC3=CC=CC=C3)C(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649969 |

Source

|

| Record name | 1-Methyl-4-phenoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-phenoxy-1H-indazol-3-amine | |

CAS RN |

1000018-07-4 |

Source

|

| Record name | 1-Methyl-4-phenoxy-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-phenoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)